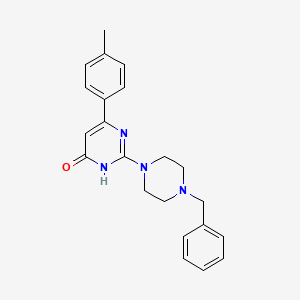![molecular formula C15H13BrClNOS B6087697 2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B6087697.png)
2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly used as a tool in drug discovery and development, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively researched.
Wirkmechanismus
The mechanism of action of 2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide involves the inhibition of specific enzymes and receptors. This compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in the regulation of cell growth and division. Additionally, it has been shown to exhibit potent inhibitory activity against certain receptors, including the serotonin 1A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide have been extensively studied. This compound has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, which can lead to a variety of physiological effects. For example, inhibition of certain kinases may lead to decreased cell growth and division, while inhibition of certain receptors may lead to altered neurotransmitter signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide in lab experiments is its potent inhibitory activity against certain enzymes and receptors. This makes it a valuable tool for studying the mechanisms of action of various drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide. One potential direction is the development of new drugs that target the enzymes and receptors inhibited by this compound. Additionally, further studies may be needed to determine the optimal dosage and administration of this compound for use in scientific research. Finally, future research may focus on the potential use of this compound in the treatment of various diseases and disorders.
Synthesemethoden
The synthesis of 2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide involves the reaction of 3-bromobenzyl chloride with sodium thioacetate, followed by the reaction of the resulting thioester with 3-chloroaniline. The resulting compound is a white to off-white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Wissenschaftliche Forschungsanwendungen
2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide has been extensively used in scientific research as a tool in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a valuable tool for studying the mechanisms of action of various drugs.
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c16-12-4-1-3-11(7-12)9-20-10-15(19)18-14-6-2-5-13(17)8-14/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEPMIRNMFPTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-bromophenyl)methylsulfanyl]-N-(3-chlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dimethylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6087616.png)

![4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B6087620.png)


![1-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-3-pyridin-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087635.png)
![1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B6087644.png)
![1-(3-phenylpropyl)-4-({[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amino)-2-pyrrolidinone](/img/structure/B6087651.png)
![5-allyl-6-[(2-hydroxyethyl)amino]-2-methyl-4-pyrimidinol](/img/structure/B6087665.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6087672.png)

![2-(1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6087692.png)
![methyl 4-methyl-2-({[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6087700.png)
![{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6087701.png)